molecular formula C24H24ClNO4 B4083757 methyl 4-{[1-(4-methoxyphenyl)-3-oxo-3-phenylpropyl]amino}benzoate hydrochloride

methyl 4-{[1-(4-methoxyphenyl)-3-oxo-3-phenylpropyl]amino}benzoate hydrochloride

Cat. No. B4083757
M. Wt: 425.9 g/mol
InChI Key: XFCYZHLTSBBOMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-{[1-(4-methoxyphenyl)-3-oxo-3-phenylpropyl]amino}benzoate hydrochloride, also known as MPOB HCl, is a chemical compound used in scientific research. It is a hydrochloride salt of MPOB, which is a derivative of the opioid peptide beta-endorphin. MPOB HCl has been found to have potential applications in the field of pain management and cancer treatment.

Mechanism of Action

Methyl 4-{[1-(4-methoxyphenyl)-3-oxo-3-phenylpropyl]amino}benzoate hydrochloride HCl acts on the mu-opioid receptor, which is a G protein-coupled receptor that is involved in pain perception. It binds to the receptor and activates it, leading to the inhibition of the release of neurotransmitters that are involved in pain transmission. This results in the relief of pain. methyl 4-{[1-(4-methoxyphenyl)-3-oxo-3-phenylpropyl]amino}benzoate hydrochloride HCl has also been found to have anti-tumor activity by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
methyl 4-{[1-(4-methoxyphenyl)-3-oxo-3-phenylpropyl]amino}benzoate hydrochloride HCl has been found to have potent analgesic effects in animal models. It has also been found to have anti-tumor activity in vitro and in vivo. methyl 4-{[1-(4-methoxyphenyl)-3-oxo-3-phenylpropyl]amino}benzoate hydrochloride HCl has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest.

Advantages and Limitations for Lab Experiments

Methyl 4-{[1-(4-methoxyphenyl)-3-oxo-3-phenylpropyl]amino}benzoate hydrochloride HCl has several advantages as a research tool. It is a potent analgesic that can be used to study pain perception. It has also been found to have anti-tumor activity, which makes it a potential candidate for cancer treatment. However, methyl 4-{[1-(4-methoxyphenyl)-3-oxo-3-phenylpropyl]amino}benzoate hydrochloride HCl has limitations as well. It is a synthetic compound that may not accurately reflect the effects of endogenous opioids. It also has potential side effects, such as respiratory depression and addiction.

Future Directions

There are several future directions for research on methyl 4-{[1-(4-methoxyphenyl)-3-oxo-3-phenylpropyl]amino}benzoate hydrochloride HCl. One direction is to study its potential as a cancer treatment. It has been found to have anti-tumor activity in vitro and in vivo, but more studies are needed to determine its efficacy in humans. Another direction is to study its potential as a pain reliever. It has been found to be more effective than morphine in animal models, but more studies are needed to determine its safety and efficacy in humans. Finally, more studies are needed to determine the mechanism of action of methyl 4-{[1-(4-methoxyphenyl)-3-oxo-3-phenylpropyl]amino}benzoate hydrochloride HCl and its potential side effects.

Scientific Research Applications

Methyl 4-{[1-(4-methoxyphenyl)-3-oxo-3-phenylpropyl]amino}benzoate hydrochloride HCl has been found to have potential applications in the field of pain management and cancer treatment. It is a potent analgesic that can act on the mu-opioid receptor, which is involved in pain perception. methyl 4-{[1-(4-methoxyphenyl)-3-oxo-3-phenylpropyl]amino}benzoate hydrochloride HCl has been found to be more effective than morphine in relieving pain in animal models. It has also been found to have anti-tumor activity in vitro and in vivo.

properties

IUPAC Name

methyl 4-[[1-(4-methoxyphenyl)-3-oxo-3-phenylpropyl]amino]benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO4.ClH/c1-28-21-14-10-17(11-15-21)22(16-23(26)18-6-4-3-5-7-18)25-20-12-8-19(9-13-20)24(27)29-2;/h3-15,22,25H,16H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFCYZHLTSBBOMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)NC3=CC=C(C=C3)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[[1-(4-methoxyphenyl)-3-oxo-3-phenylpropyl]amino]benzoate;hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.